![molecular formula C22H23FN2O2S B2402044 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 862825-71-6](/img/structure/B2402044.png)
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure found in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
While specific synthesis information for this compound was not found, a similar compound, benzimidazole bridged benzophenone substituted indole scaffolds, was synthesized by benzoylation of substituted phenols under low temperature . This was followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. It contains an indole nucleus, which is aromatic in nature and readily undergoes electrophilic substitution due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Drug Development
Fluorinated compounds, similar to the one inquired, are extensively researched for their potential in drug development due to their ability to enhance the biological activity, metabolic stability, and bioavailability of pharmaceuticals. For example, studies on fluorine-containing compounds like 2-fluoroalkyl carboxylates and 1-fluoroalkyl benzenes highlight the efficiency of alkali metal fluorides as fluorinating agents in synthesizing these compounds with potential therapeutic applications (E. Fritz-Langhals, 1994).
Antimicrobial and Antiviral Applications
Compounds featuring fluorophenyl groups and similar structural motifs are investigated for their antimicrobial and antiviral properties. For instance, certain derivatives have been synthesized and evaluated as potential antimicrobial agents, with some showing promising activity against bacterial and fungal strains. This includes research into thiazolidin-4-one derivatives and their antimicrobial efficacy (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Molecular Structure and Spectroscopy Studies
The molecular structure and spectroscopic analysis of fluorophenyl acetamide derivatives are critical for understanding their chemical behavior and potential applications. Quantum chemical insights, including natural bond orbital (NBO) analysis and spectroscopic (FT–IR, FT–Raman) studies, offer valuable information on the interactions and stability of these compounds, which could be relevant for their application in drug design and other scientific research areas (S. Mary, M. U. M. Siddique, S. Pradhan, Venkatesan Jayaprakash, C. James, 2020).
Synthesis and Evaluation in Therapeutic Applications
The synthesis and evaluation of fluorophenyl acetamide derivatives for therapeutic applications, such as anti-epileptic drugs, highlight the potential of these compounds in addressing various health conditions. Identifying compounds with broad-spectrum anti-epileptic properties, for example, demonstrates the ongoing research into optimizing the ADME profile for better therapeutic outcomes (Tomoyuki Tanaka, Nana Yajima, T. Kiyoshi, Y. Miura, Y. Inoue, Takuya Nishimaki, S. Iwama, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c23-17-9-7-16(8-10-17)13-25-14-21(19-5-1-2-6-20(19)25)28-15-22(26)24-12-18-4-3-11-27-18/h1-2,5-10,14,18H,3-4,11-13,15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJIPDAQCHJONY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)
![3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2401962.png)
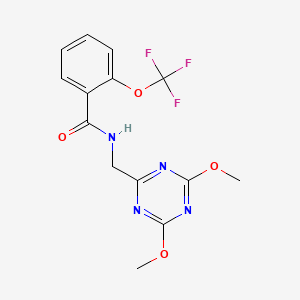
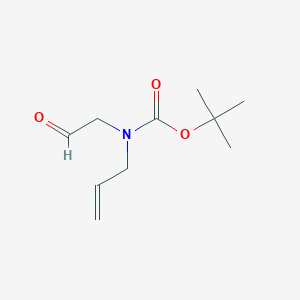
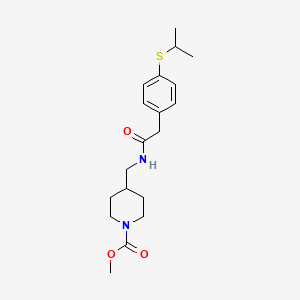
![Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2401967.png)
![5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2401969.png)
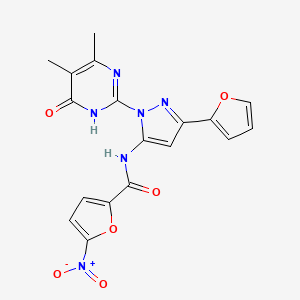
![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine](/img/structure/B2401973.png)
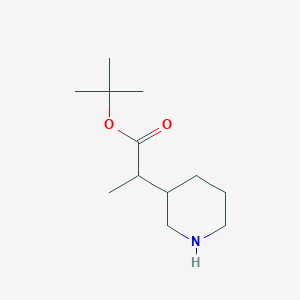
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2401976.png)
![(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2401979.png)

![(3-Chlorophenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2401983.png)